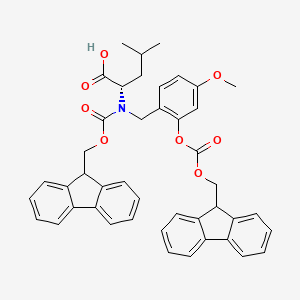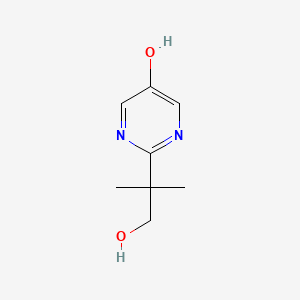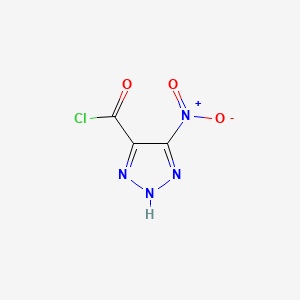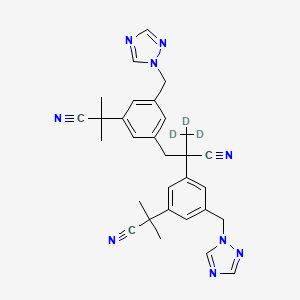
2-Toluidine-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Toluidine-13C6, also known as 2-methylaniline-13C6, is a stable isotope-labeled compound. It is a derivative of 2-Toluidine, where six carbon atoms are replaced by carbon-13 isotopes. This isotopic labeling makes it particularly useful in analytical techniques such as mass spectrometry .
Méthodes De Préparation
2-Toluidine-13C6 is typically synthesized through carbon isotope labeling using synthetic chemistry techniques. A common method involves using 13C labeled starting materials to react with corresponding chemical reagents to obtain the desired labeled compound . The specific reaction conditions and reagents can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Toluidine-13C6 undergoes various chemical reactions similar to its unlabeled counterpart, 2-Toluidine. These reactions include:
Oxidation: this compound can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and sulfuric acid.
Applications De Recherche Scientifique
2-Toluidine-13C6 has a wide range of applications in scientific research, including:
Chemistry: It is used as a marker for studying reaction mechanisms, distribution behavior, and metabolic pathways.
Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is employed in the production of dyes and as a reference standard in analytical testing.
Mécanisme D'action
The mechanism of action of 2-Toluidine-13C6 involves its interaction with molecular targets and pathways similar to those of 2-Toluidine. The primary metabolism occurs in the endoplasmic reticulum, where it enhances the microsomal activity of enzymes such as aryl hydrocarbon hydroxylase, NADPH-cytochrome c reductase, and cytochrome P-450 . These interactions facilitate the compound’s transformation and metabolic processes in biological systems.
Comparaison Avec Des Composés Similaires
2-Toluidine-13C6 is similar to other toluidine isomers, such as:
Propriétés
Numéro CAS |
1329837-29-7 |
|---|---|
Formule moléculaire |
C7H9N |
Poids moléculaire |
113.11 |
Nom IUPAC |
2-methylaniline |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
Clé InChI |
RNVCVTLRINQCPJ-WBJZHHNVSA-N |
SMILES |
CC1=CC=CC=C1N |
Synonymes |
o-Toluidine-13C; 1-Amino-2-methylbenzene-13C; 2-Amino-1-methylbenzene-13C; 2-Aminotoluene-13C; 2-Methyl-1-aminobenzene-13C; 2-Methylaniline-13C; 2-Methylbenzenamine-13C; 2-Methylphenylamine-13C; 2-Tolylamine-13C; NSC 15348-13C; o-Aminotoluene-13C; o- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)






